2-Diethylaminoethanol-d10 Hydrochloride

Description

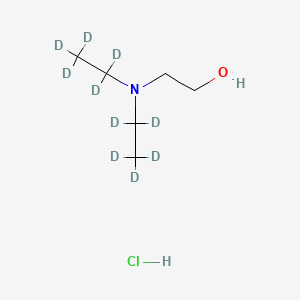

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQUKJMNGUJRFI-MFMGRUKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCO)C([2H])([2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Diethylaminoethanol-d10 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Diethylaminoethanol-d10 Hydrochloride, a deuterated stable isotope-labeled compound. This document details its chemical properties, synthesis, and primary applications, with a focus on its role as an internal standard in quantitative analytical methods. Experimental protocols and data are presented to assist researchers in its effective utilization.

Core Concepts and Chemical Properties

This compound is the deuterated analog of 2-Diethylaminoethanol Hydrochloride. In this molecule, the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to its non-deuterated counterpart but can be distinguished by its higher mass.

The non-deuterated form, 2-Diethylaminoethanol (DEAE), is an organic compound with applications in various industrial and pharmaceutical fields. It serves as a precursor in the synthesis of pharmaceuticals like the local anesthetic procaine, a corrosion inhibitor in steam and condensate lines, and a component in the production of ion exchange resins.[1][2][3] The hydrochloride salt form offers improved stability for storage and handling.

Physicochemical Data

The key physicochemical properties of this compound and its non-deuterated analog are summarized in the table below for easy comparison.

| Property | This compound | 2-Diethylaminoethanol Hydrochloride | 2-Diethylaminoethanol |

| Synonyms | (Diethylamino)ethanol-d10 HCl, Dehydasal-d10 HCl | DEAE HCl | DEAE, Diethylethanolamine |

| CAS Number | 1092978-76-1 | 14426-20-1 | 100-37-8 |

| Molecular Formula | C₆H₆D₁₀ClNO | C₆H₁₆ClNO | C₆H₁₅NO |

| Molecular Weight | 163.71 g/mol | 153.65 g/mol | 117.19 g/mol |

| Appearance | White to off-white solid | White crystalline solid | Colorless liquid |

| Solubility | Soluble in water | Highly water-soluble | Miscible with water |

Synthesis and Preparation

Proposed Synthetic Pathway

The synthesis of 2-Diethylaminoethanol-d10 would logically involve the reaction of deuterated diethylamine (Diethylamine-d10) with deuterated ethylene oxide (Ethylene oxide-d4), followed by conversion to the hydrochloride salt.

Caption: Proposed synthesis of 2-Diethylaminoethanol-d10 HCl.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar compounds.[5][6] Note: This procedure should be performed by qualified personnel in a controlled laboratory setting.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place a solution of Diethylamine-d10 in an appropriate anhydrous solvent (e.g., diethyl ether or THF).

-

Addition of Ethylene Oxide-d4: Cool the reaction mixture in an ice bath. Slowly add a solution of Ethylene oxide-d4 in the same solvent to the stirred solution of Diethylamine-d10 via the dropping funnel. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Diethylaminoethanol-d10. Purify the crude product by distillation under reduced pressure.

-

Hydrochloride Salt Formation: Dissolve the purified 2-Diethylaminoethanol-d10 in an anhydrous solvent (e.g., diethyl ether). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[7][8][9][10][11][12] Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry because they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision.[9][10][11][12]

Use as an Internal Standard in LC-MS/MS

This compound can be used as an internal standard for the quantification of 2-Diethylaminoethanol, its metabolites, or drugs that contain the 2-diethylaminoethanol moiety, such as procaine and chloroprocaine.[13][14][15][16]

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of a Target Analyte in Plasma

This protocol provides a general methodology for the quantification of a target analyte (e.g., procaine) in a biological matrix using this compound as an internal standard.

3.2.1. Materials and Reagents

-

Target analyte certified reference material

-

This compound

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Human plasma (or other relevant biological matrix)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)

3.2.2. Preparation of Standard and Quality Control Samples

-

Stock Solutions: Prepare stock solutions of the target analyte and the internal standard (this compound) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of the target analyte by serial dilution of the stock solution with methanol:water (1:1, v/v).

-

Working Internal Standard Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the working standard solutions to prepare calibration standards at a range of concentrations covering the expected analyte concentrations. Prepare QCs at low, medium, and high concentrations in the same manner.

3.2.3. Sample Preparation

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the working internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.2.4. LC-MS/MS Conditions

-

LC System: UHPLC or HPLC system

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and the internal standard need to be optimized.

3.2.5. Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve using the measured peak area ratio.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry and drug development. Its properties as a stable isotope-labeled internal standard enable highly accurate and precise quantification of its non-deuterated analog and related compounds in complex biological matrices. The methodologies and data presented in this guide are intended to support its effective implementation in the laboratory.

References

- 1. Ethylene Oxide | C2H4O | CID 6354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(DIETHYLAMINO)ETHANOL - Ataman Kimya [atamanchemicals.com]

- 3. Diethylethanolamine - Wikipedia [en.wikipedia.org]

- 4. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]

- 5. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lcms.cz [lcms.cz]

- 8. cerilliant.com [cerilliant.com]

- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Rapid determination of chloroprocaine and its major metabolite, 2-chloroaminobenzoic acid, in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Urinary metabolites of chloroprocaine studied by combined gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Diethylaminoethanol-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Diethylaminoethanol-d10 Hydrochloride. This isotopically labeled compound is of significant interest as an intermediate in the synthesis of deuterated pharmaceutical standards, such as Flurazepam-d10.

Core Chemical and Physical Properties

This compound is the deuterated form of 2-Diethylaminoethanol Hydrochloride, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative analysis and in metabolic studies.

| Property | Data |

| CAS Number | 1092978-76-1[1][2] |

| Molecular Formula | C₆H₆D₁₀ClNO[1] |

| Molecular Weight | 163.71 g/mol [1] |

| Accurate Mass | 163.1548[3] |

| Appearance | White Solid[4] |

| Solubility | The unlabelled compound is soluble in water, alcohol, ether, and benzene.[5] The hydrochloride salt is expected to be highly water-soluble.[6] |

| Storage Conditions | 2-8°C Refrigerator, Under inert atmosphere[4] |

| Synonyms | 2-(Bis(ethyl-d5)amino)ethan-1-ol Hydrochloride, 2-[Bis(1,1,2,2,2-pentadeuterioethyl)amino]ethanol Hydrochloride, (Diethylamino)ethanol-d10 Hydrochloride, Dehydasal-d10 Hydrochloride[4][1] |

Experimental Protocols

Synthesis of this compound

The synthesis of the hydrochloride salt typically involves the reaction of the free base, 2-(Bis(ethyl-d5)amino)ethan-1-ol, with hydrochloric acid. A general procedure is outlined below:

-

Reaction Setup: 2-(Bis(ethyl-d5)amino)ethan-1-ol is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Acidification: A solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether) is added dropwise to the stirred solution of the deuterated amine at a controlled temperature, often 0°C, to manage the exothermic reaction.

-

Precipitation: As the HCl is added, the this compound salt precipitates out of the solution. The addition is continued until the reaction is complete, which can be monitored by pH indicators.

-

Isolation: The resulting white solid is collected by vacuum filtration.

-

Purification: The collected solid is washed with cold anhydrous solvent to remove any unreacted starting material and impurities. It is then dried under vacuum to yield the final high-purity product.

A related synthesis for a similar, non-deuterated compound involves the chlorination of the corresponding ethanolamine with thionyl chloride, followed by a reflux reaction with absolute ethanol.[7][8]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity, purity, and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl groups would be absent due to deuteration.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the compound.[9] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for analysis.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol and the N-H stretch of the protonated amine.

Applications and Logical Workflows

The primary application of this compound is as a chemical intermediate.[4] It is notably used in the synthesis of Flurazepam-d10 Dihydrochloride, a deuterated version of the sedative and hypnotic drug Flurazepam.[4]

Below are diagrams illustrating key logical workflows involving this compound.

Caption: Synthesis workflow for this compound.

Caption: General workflow for analytical characterization.

The unlabelled form, 2-(Diethylamino)ethanol (DEAE), has broader applications, including its use as a corrosion inhibitor in steam and condensate lines, a precursor for ion exchange resins, and an intermediate in the synthesis of local anesthetics like procaine.[11][12] Studies on the non-deuterated hydrochloride salt suggest it may influence neurotransmitter systems, particularly those involving acetylcholine.[11]

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]

- 6. 2-(Diethylamino)ethenol hydrochloride (13989-32-7) for sale [vulcanchem.com]

- 7. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 8. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology - Google Patents [patents.google.com]

- 9. N,N-Diethyl-2-aminoethanol [webbook.nist.gov]

- 10. 2-Diethylaminoethanol hydrochloride | C6H16ClNO | CID 84429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy 2-(Diethylamino)ethanol hydrochloride | 14426-20-1 [smolecule.com]

- 12. 2-(DIETHYLAMINO)ETHANOL - Ataman Kimya [atamanchemicals.com]

synthesis and characterization of 2-Diethylaminoethanol-d10 Hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Diethylaminoethanol-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a deuterated analog of 2-Diethylaminoethanol hydrochloride. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly as an intermediate in the synthesis of labeled drug products like Flurazepam-d10 Dihydrochloride, which is used in pharmacokinetic and metabolic studies.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Analyte Name | This compound | [2] |

| CAS Number | 1092978-76-1 | [2] |

| Molecular Formula | C6H6D10ClNO | [1][2] |

| Molecular Weight | 163.71 g/mol | [1][2] |

| Accurate Mass | 163.1548 | [2] |

| Isotope Type | Deuterium | [2] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of its corresponding free base, 2-Diethylaminoethanol-d10, with a chlorinating agent such as thionyl chloride, followed by the formation of the hydrochloride salt. A general reaction scheme is presented below.

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of similar, non-deuterated compounds.[3][4] Caution: This procedure should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive reagents and the evolution of sulfur dioxide gas.

-

Reaction Setup:

-

In a dry, 1-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize SO2 and HCl), place 290 g (2.44 moles) of thionyl chloride.

-

Cool the reaction flask in an ice-water bath.

-

-

Addition of Reactant:

-

Dissolve 2-Diethylaminoethanol-d10 (the deuterated equivalent of 210 g, 2.35 moles) in an appropriate solvent like dichloromethane.

-

Add this solution dropwise from the dropping funnel to the cooled and stirred thionyl chloride over approximately one hour. Maintain the reaction temperature between -10°C and 20°C.[3]

-

-

Reaction and Work-up:

-

After the addition is complete, remove the ice bath and allow the mixture to stir for an additional hour at room temperature. The temperature may rise to 35–50°C.[4]

-

The reaction mixture will likely form a semi-solid slush.

-

Heat the mixture to 40-60°C and hold for at least 2 hours to ensure the reaction goes to completion.[3]

-

-

Isolation and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and the solvent.

-

To the resulting residue, add absolute ethanol and heat to boiling to dissolve the product.[4]

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate in an ice-salt bath to induce crystallization.

-

Collect the white crystals of this compound by vacuum filtration.

-

Wash the crystals with cold, dry diethyl ether and dry them in a vacuum desiccator over a suitable drying agent (e.g., phosphorus pentoxide).

-

Characterization

A comprehensive characterization is essential to confirm the identity, purity, and isotopic labeling of the synthesized this compound. The analytical workflow is outlined below.

Caption: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for structural elucidation and confirming isotopic substitution.

-

¹H NMR: The proton NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the ten protons on the two ethyl groups and the two methylene groups of the ethanolamine backbone, which are replaced by deuterium. The only significant peak might be that of the hydroxyl proton, although its position can be variable and it may exchange with residual water in the solvent.

-

¹³C NMR: The carbon spectrum will show signals for the six carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be significantly attenuated.

-

²H NMR (Deuterium NMR): This is the most direct method to confirm the presence and location of the deuterium labels. The spectrum should show signals corresponding to the deuterated positions.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic purity of the compound.

-

Technique: Electrospray Ionization (ESI) is a suitable technique.

-

Expected Mass: The spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the mass of the deuterated free base (C6H5D10NO). The expected m/z would be approximately 128.20. The accurate mass of the neutral molecule is 163.1548 Da (including the chlorine atom).[2]

-

Isotopic Distribution: Analysis of the isotopic pattern of the molecular ion peak allows for the calculation of the deuterium incorporation percentage.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphoric acid buffer, pH 2.8) and an organic solvent like methanol or acetonitrile is a typical starting point.[5]

-

Detection: UV detection can be used, although the chromophore is weak. More universal detectors like Charged Aerosol Detection (CAD) or mass spectrometry (LC-MS) are more effective.

-

Expected Result: A single major peak should be observed, and the area percentage of this peak can be used to quantify the purity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

-

Expected Bands:

-

O-H stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the alcohol group.

-

N-H stretch: A broad band in the region of 2400-2700 cm⁻¹ is characteristic of the amine hydrochloride salt.

-

C-D stretch: The presence of C-D bonds will give rise to characteristic stretching vibrations at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹).

-

C-N and C-O stretches: These will be present in the fingerprint region (1000-1300 cm⁻¹).

-

Summary of Characterization Data

Table 2 provides a summary of the expected results from the characterization experiments.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Confirm isotopic substitution | Absence of signals for the 10 protons on the ethyl and ethanolamine backbone. |

| ²H NMR | Confirm deuterium presence | Signals corresponding to the deuterated positions. |

| Mass Spectrometry | Confirm molecular weight and isotopic purity | Molecular ion peak consistent with the formula C6H6D10ClNO. Isotopic distribution confirms high deuterium incorporation. |

| HPLC | Determine chemical purity | A single major peak with purity >98% (typical for reference standards). |

| FTIR | Functional group identification | Presence of O-H, N-H⁺ (salt), and C-D stretching bands. |

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Diethylaminoethanol-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 2-Diethylaminoethanol (DEAE) and its deuterated isotopologue, 2-Diethylaminoethanol-d10 Hydrochloride, is limited in publicly available scientific literature. This compound is primarily utilized as an internal standard for analytical and bioanalytical purposes, and its mechanism of action is presumed to be identical to that of the non-deuterated compound. This guide, therefore, extrapolates the likely mechanism of action of DEAE based on its structural similarity to and its role as a precursor for the well-characterized local anesthetic, procaine. The information presented herein is intended for research and informational purposes.

Introduction

2-Diethylaminoethanol (DEAE) is a tertiary amino alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals, most notably the local anesthetic procaine. While DEAE itself is not a widely used therapeutic agent, its chemical structure, particularly the tertiary amine and hydroxyl groups, is a common motif in pharmacologically active compounds. The deuterated form, this compound, provides a stable, heavy-isotope labeled version for use in mass spectrometry-based quantification of DEAE.

This technical guide will delve into the presumed core mechanism of action of DEAE, drawing heavily on the established pharmacology of its derivative, procaine. We will explore the potential interactions with voltage-gated sodium channels and the putative anti-inflammatory effects through cyclooxygenase inhibition. This document will provide a framework for understanding the potential biological activities of DEAE, supported by detailed experimental protocols and data tables for analogous compounds.

Putative Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The most probable mechanism of action for 2-Diethylaminoethanol is the blockade of voltage-gated sodium channels, a characteristic feature of local anesthetics like procaine. Procaine is formed by the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The tertiary amine of DEAE is crucial for the anesthetic activity of procaine.

The Role of the Tertiary Amine in Sodium Channel Inhibition

Local anesthetics exist in equilibrium between a charged (cationic) and an uncharged (neutral) form. The uncharged form is more lipid-soluble and can readily cross the neuronal membrane. Once inside the neuron, the molecule re-equilibrates, and the charged form binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. Consequently, nerve conduction is inhibited, leading to a loss of sensation.

Given that DEAE constitutes the active portion of the procaine molecule responsible for interacting with the sodium channel, it is plausible that DEAE itself possesses some degree of sodium channel blocking activity, albeit likely with lower potency than procaine.

Quantitative Data for Procaine's Sodium Channel Blockade

| Compound | Channel Subtype | Assay Type | Parameter | Value | Reference |

| Procaine | Nav1.5 | Whole-cell patch clamp | IC50 (tonic block) | 187 µM | (Cardoso & Lewis, 2017) |

| Procaine | Nav1.5 | Whole-cell patch clamp | IC50 (phasic block) | 32 µM | (Cardoso & Lewis, 2017) |

| Procaine | Squid Giant Axon | Voltage Clamp | Kd (resting channels) | ~2 mM | (Hille, 1977) |

| Procaine | Squid Giant Axon | Voltage Clamp | Kd (inactivated channels) | ~0.1 mM | (Hille, 1977) |

Potential Anti-Inflammatory Activity: Cyclooxygenase Inhibition

2-Diethylaminoethanol is classified by MeSH as a non-steroidal anti-inflammatory agent, suggesting a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. However, specific IC50 values or detailed studies quantifying the inhibitory effect of DEAE on COX-1 and COX-2 are not available in the current literature.

Experimental Protocols

To facilitate further research into the mechanism of action of 2-Diethylaminoethanol, this section provides detailed methodologies for the key experiments that would be required to elucidate its activity.

Voltage-Gated Sodium Channel Activity Assay: Whole-Cell Patch Clamp

This protocol describes the electrophysiological recording of sodium currents in a cell line expressing a specific sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.5).

Materials:

-

HEK293 cells stably expressing the voltage-gated sodium channel of interest

-

Patch clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

2-Diethylaminoethanol hydrochloride stock solution (in external solution)

Procedure:

-

Culture HEK293 cells expressing the target sodium channel on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a single cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -100 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

Record the resulting currents.

-

Perfuse the cell with a known concentration of 2-Diethylaminoethanol hydrochloride in the external solution and repeat the voltage-step protocol.

-

Wash out the compound and ensure the current returns to baseline.

-

Construct a dose-response curve by testing a range of concentrations and calculate the IC50 value.

Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.

Cyclooxygenase (COX) Inhibition Assay: Enzyme Immunoassay (EIA)

This protocol describes a method to determine the inhibitory activity of 2-Diethylaminoethanol on COX-1 and COX-2 enzymes by measuring the production of prostaglandin E2 (PGE2).

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

2-Diethylaminoethanol hydrochloride

-

COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

PGE2 Enzyme Immunoassay (EIA) kit

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of 2-Diethylaminoethanol hydrochloride in the reaction buffer.

-

In a microplate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined time (e.g., 20 minutes at 37°C) to allow for prostaglandin synthesis.

-

Stop the reaction by adding a stopping agent (e.g., a solution of a strong acid).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Caption: Workflow for COX Inhibition Enzyme Immunoassay.

Signaling Pathways

Nerve Impulse Propagation and Blockade

The following diagram illustrates the normal propagation of a nerve impulse and how a sodium channel blocker, such as procaine (and putatively DEAE), interrupts this process.

Caption: Nerve Impulse Propagation and Blockade by Sodium Channel Antagonists.

Prostaglandin Synthesis and Inhibition

This diagram shows the pathway of prostaglandin synthesis from arachidonic acid by COX enzymes and the point of inhibition by COX inhibitors.

Caption: Prostaglandin Synthesis Pathway and Putative Inhibition by DEAE.

Conclusion

While direct evidence for the mechanism of action of 2-Diethylaminoethanol and its deuterated analog is scarce, its structural relationship to procaine strongly suggests a primary mechanism involving the blockade of voltage-gated sodium channels. Furthermore, its classification as a non-steroidal anti-inflammatory agent points towards a potential secondary mechanism of cyclooxygenase inhibition. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic investigation of the pharmacological properties of this compound. Further research is warranted to definitively elucidate the molecular targets and functional effects of 2-Diethylaminoethanol.

An In-Depth Technical Guide to the Applications of Deuterated 2-Diethylaminoethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated 2-Diethylaminoethanol hydrochloride (D-DEAE-HCl) is a stable isotope-labeled form of 2-Diethylaminoethanol hydrochloride, a primary metabolite of the local anesthetic procaine. While research explicitly detailing the applications of D-DEAE-HCl is not extensively published, its utility in modern drug development and analytical chemistry is strongly indicated by established principles of pharmacokinetic and metabolic research. This guide synthesizes the known information about 2-Diethylaminoethanol (DEAE), its role as a metabolite, and the established applications of deuterated compounds in bioanalysis to provide a comprehensive overview of the potential and realized applications of D-DEAE-HCl. The primary applications lie in its use as an internal standard for the accurate quantification of DEAE in biological matrices and as a tracer for elucidating the metabolic fate of the DEAE moiety of procaine and related compounds.

Introduction to 2-Diethylaminoethanol (DEAE) and its Significance

2-Diethylaminoethanol is a tertiary amine and a primary alcohol that serves as a precursor in the synthesis of various chemical commodities, most notably the local anesthetic procaine.[1] In the body, procaine is rapidly hydrolyzed by plasma pseudocholinesterase into para-aminobenzoic acid (PABA) and DEAE.[2] Notably, DEAE itself exhibits local anesthetic properties, contributing to the overall pharmacological effect of procaine.[2] Given its biological activity and its role as a key metabolite, the accurate quantification of DEAE is crucial for comprehensive pharmacokinetic and toxicological assessments of procaine and other drugs that metabolize to this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of non-deuterated 2-Diethylaminoethanol is presented in Table 1. These properties are essential for developing analytical methods for its extraction and quantification.

| Property | Value |

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| Appearance | Colorless to yellowish liquid |

| Boiling Point | 161 °C |

| Solubility | Soluble in water |

| pKa | 9.8 |

Core Applications of Deuterated 2-Diethylaminoethanol Hydrochloride

The primary application of deuterated 2-Diethylaminoethanol hydrochloride is in the field of bioanalysis, specifically in conjunction with mass spectrometry-based techniques.

Internal Standard for Quantitative Analysis

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for achieving high accuracy and precision.[3] D-DEAE-HCl serves as an ideal internal standard for the quantification of DEAE in biological samples such as plasma, urine, and tissue homogenates.

Principle: A known amount of the deuterated internal standard is added to the biological sample before extraction and analysis. The deuterated standard co-elutes with the non-deuterated (endogenous or administered) analyte and experiences similar matrix effects (ion suppression or enhancement) during ionization in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as the ratio remains constant even if there are variations in sample preparation or instrument response.

Tracer in Metabolic and Pharmacokinetic Studies

Deuterated compounds are invaluable tools for tracing the metabolic fate of drugs and their metabolites. By synthesizing procaine with a deuterated DEAE moiety, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of this specific part of the molecule. This allows for a deeper understanding of the contribution of DEAE to the overall pharmacokinetic profile and potential toxicity of the parent drug.

Experimental Approach:

-

Synthesis: Procaine is synthesized using deuterated 2-Diethylaminoethanol.

-

Administration: The deuterated procaine is administered to a test subject (animal or human).

-

Sample Collection: Biological samples (blood, urine, feces, tissues) are collected over a time course.

-

Analysis: Samples are analyzed by LC-MS/MS to identify and quantify the deuterated DEAE and any of its subsequent metabolites. This allows for the differentiation of the administered drug's metabolites from any endogenous compounds.

Experimental Protocols and Methodologies

While a specific, detailed protocol for a validated LC-MS/MS method using deuterated DEAE-HCl was not found in the performed searches, a generalizable experimental workflow can be constructed based on established methods for similar amine-containing metabolites.

General LC-MS/MS Method for DEAE Quantification

Objective: To quantify the concentration of 2-Diethylaminoethanol in human plasma.

Materials:

-

Human plasma samples

-

Deuterated 2-Diethylaminoethanol hydrochloride (internal standard)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a known concentration of deuterated DEAE-HCl solution in methanol.

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

(Optional, for cleaner samples) Perform solid-phase extraction.

-

-

LC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate DEAE from other plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

DEAE: Precursor ion (m/z) -> Product ion (m/z)

-

Deuterated DEAE: Precursor ion (m/z) -> Product ion (m/z) (The specific m/z values will depend on the degree of deuteration).

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity.

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of DEAE to deuterated DEAE-HCl against the concentration of DEAE standards.

-

Determine the concentration of DEAE in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway: Metabolism of Procaine

Caption: Metabolic breakdown of Procaine into PABA and DEAE.

Experimental Workflow: Quantitative Analysis of DEAE

References

- 1. scispace.com [scispace.com]

- 2. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]

- 3. Pharmacokinetics of lidocaine and bupivacaine and stable isotope labelled analogues: a study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Stability and Storage of 2-Diethylaminoethanol-d10 HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Diethylaminoethanol-d10 hydrochloride. Due to the limited availability of specific, in-depth stability studies for the deuterated form, this document combines the general handling procedures for isotopically labeled compounds with the known characteristics of the non-deuterated analogue, 2-Diethylaminoethanol HCl, to establish best practices.

Chemical Properties and Stability Profile

2-Diethylaminoethanol-d10 HCl is a deuterated form of 2-Diethylaminoethanol hydrochloride. The deuterium labeling provides a valuable tool for researchers in pharmacokinetic and metabolic studies, allowing for the differentiation from the endogenous or non-labeled compound. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

While specific degradation pathways for the d10 variant are not extensively documented, the stability of the molecule is intrinsically linked to the non-deuterated parent compound. The primary factors influencing its stability are temperature, light, and humidity.

Recommended Storage Conditions

For optimal stability and to ensure the integrity of the product over its shelf life, the following storage conditions are recommended. These are based on information from various suppliers and general guidelines for hydrochloride salts of amino compounds.

Table 1: Recommended Storage Conditions for 2-Diethylaminoethanol-d10 HCl

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes potential for thermal degradation and maintains compound integrity. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against atmospheric moisture and potential oxidation. |

| Light | Protect from light | The compound may be light-sensitive; amber vials or storage in the dark is advised. |

| Moisture | Keep in a dry place | The hydrochloride salt is hygroscopic and can absorb moisture, which may affect its stability and weighing accuracy. |

Experimental Protocols: Stability Assessment (General Approach)

While specific experimental protocols for 2-Diethylaminoethanol-d10 HCl are not publicly available, a general approach for assessing the stability of a new or lightly characterized compound would follow established pharmaceutical industry guidelines.

Protocol: Long-Term Stability Study

-

Sample Preparation: Aliquot the 2-Diethylaminoethanol-d10 HCl into several vials from a single batch to ensure homogeneity.

-

Storage Conditions: Place the vials in controlled environmental chambers set to the desired storage conditions (e.g., 2-8°C/ambient humidity, 25°C/60% RH, 40°C/75% RH).

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

-

Analytical Method: Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to determine the purity of the compound and detect any degradation products. The method should be validated for specificity, linearity, accuracy, and precision.

-

Data Analysis: At each time point, quantify the amount of 2-Diethylaminoethanol-d10 HCl remaining and identify and quantify any impurities. Plot the concentration of the parent compound over time to determine the degradation rate and estimate the shelf life.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow from receiving the compound to its long-term storage and use in experiments. This ensures that the material's integrity is maintained throughout its lifecycle in the laboratory.

Caption: Recommended workflow for handling and storage of 2-Diethylaminoethanol-d10 HCl.

Potential Degradation Pathways

While specific degradation products for 2-Diethylaminoethanol-d10 HCl are not detailed in the literature, potential degradation pathways for similar amino alcohols can be hypothesized. These may include:

-

Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide.

-

Hydrolysis: Although generally stable, under extreme pH and temperature conditions, the ether linkage (if present in a more complex molecule) or other functional groups could be susceptible to hydrolysis. For 2-Diethylaminoethanol itself, this is less of a concern.

A logical diagram for investigating potential degradation is presented below.

2-Diethylaminoethanol-d10 Hydrochloride CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Diethylaminoethanol-d10 Hydrochloride, a deuterated compound of significant interest in pharmaceutical research and development. This document details its chemical identity, physical properties, synthesis, and key applications, with a focus on its role as a stable isotope-labeled internal standard and a synthetic intermediate.

Chemical Identity and Structure

This compound is the deuterated form of 2-Diethylaminoethanol Hydrochloride where the ten hydrogen atoms on the two ethyl groups have been replaced by deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based quantitative analysis.

Chemical Structure:

The structure consists of a diethylamino group, in which the ethyl groups are perdeuterated, attached to an ethanol moiety. The amine is protonated to form the hydrochloride salt.

Molecular Formula: C₆H₆D₁₀ClNO

Molecular Weight: 163.71 g/mol [1]

CAS Number: 1092978-76-1[1]

Physicochemical Properties

| Property | 2-Diethylaminoethanol (Free Base)[2][3][4] | 2-Diethylaminoethanol Hydrochloride[5] |

| CAS Number | 100-37-8 | 14426-20-1 |

| Molecular Formula | C₆H₁₅NO | C₆H₁₆ClNO |

| Molecular Weight | 117.19 g/mol | 153.65 g/mol |

| Appearance | Colorless to pale yellow liquid | White crystalline solid |

| Melting Point | -70 °C | Not specified |

| Boiling Point | 161-163 °C | Not applicable |

| Density | 0.884 g/cm³ at 25 °C | Not specified |

| Solubility | Miscible with water, alcohol, ether, benzene | Soluble in water |

| Flash Point | 48.9 - 50 °C | Not applicable |

| Refractive Index (nD) | 1.441 at 20 °C | Not applicable |

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in publicly available literature, its synthesis can be inferred from established methods for analogous compounds. The general approach involves the reaction of a deuterated starting material with an appropriate reagent to form the amino alcohol, followed by salt formation.

Representative Synthetic Pathway

The synthesis of 2-Diethylaminoethanol-d10 would logically start from diethylamine-d10, which is then reacted with ethylene oxide or a 2-haloethanol. The resulting deuterated amino alcohol is then treated with hydrochloric acid to yield the final hydrochloride salt.

Caption: Synthesis of 2-Diethylaminoethanol-d10 HCl.

General Experimental Protocol

The following is a representative protocol for the synthesis of a dialkylaminoethyl chloride hydrochloride, adapted from the synthesis of β-dimethylaminoethyl chloride hydrochloride[6]. This procedure illustrates the general steps that would be applicable for the synthesis of this compound from the corresponding deuterated amino alcohol.

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive reagents and the evolution of toxic gases.

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubbing system (e.g., a sodium hydroxide solution trap).

-

Chlorination: Thionyl chloride (SOCl₂) is charged into the reaction flask and cooled in an ice bath.

-

Addition of Amino Alcohol: 2-(Diethylamino-d10)ethanol is added dropwise to the cooled thionyl chloride with vigorous stirring. The reaction is exothermic and will result in the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The temperature should be carefully controlled during the addition.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for a period to ensure the reaction goes to completion.

-

Workup: Excess thionyl chloride is quenched by carefully transferring the reaction mixture to a beaker containing absolute ethanol. This step is also highly exothermic and produces gaseous byproducts. The ethanol also serves as a solvent for recrystallization.

-

Crystallization: The ethanol solution is heated to boiling and then filtered while hot to remove any insoluble impurities. The filtrate is then cooled in an ice-salt bath to induce crystallization of the hydrochloride salt.

-

Isolation and Drying: The white crystals of this compound are collected by vacuum filtration, washed with cold ethanol, and dried under vacuum over a desiccant such as phosphorus pentoxide.

Applications in Research and Development

The primary applications of this compound stem from its nature as a stable isotope-labeled compound.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of Flurazepam-d10 Dihydrochloride[7]. Flurazepam is a benzodiazepine derivative used for the treatment of insomnia[8]. The deuterated version is used as an internal standard for the quantitative analysis of Flurazepam in biological matrices.

Caption: Role in Flurazepam-d10 Synthesis.

Internal Standard in Quantitative Analysis

Deuterated compounds are widely used as internal standards in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).[9][10][11] Because this compound is chemically identical to the non-deuterated form, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[12] However, its higher mass allows it to be distinguished by the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to highly precise and accurate quantification.

Caption: Workflow for Use as an Internal Standard.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 2-Diethylaminoethanol [drugfuture.com]

- 3. 2-Diethylaminoethanol|lookchem [lookchem.com]

- 4. 2-(DIETHYLAMINO)ETHANOL - Ataman Kimya [atamanchemicals.com]

- 5. 2-Diethylaminoethanol hydrochloride | C6H16ClNO | CID 84429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Flurazepam-d10 Dihydrochloride | LGC Standards [lgcstandards.com]

- 8. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. scispace.com [scispace.com]

Calculating the Molecular Weight of 2-Diethylaminoethanol-d10 Hydrochloride: An In-depth Technical Guide

This guide provides a detailed methodology for calculating the molecular weight of 2-Diethylaminoethanol-d10 Hydrochloride, alongside relevant experimental protocols and logical workflows for researchers, scientists, and drug development professionals.

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₆H₆D₁₀ClNO. The "-d10" designation indicates that ten hydrogen atoms have been replaced by deuterium.

Atomic Weights of Constituent Elements

The calculation relies on the atomic weights of each element in the molecule. For this calculation, the following atomic weights are used:

| Element | Symbol | Atomic Weight (amu) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Deuterium | D or ²H | 2.014 |

| Chlorine | Cl | 35.45 |

| Nitrogen | N | 14.007 |

| Oxygen | O | 15.999 |

Calculation Steps

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

-

Carbon (C): 6 atoms × 12.011 amu/atom = 72.066 amu

-

Hydrogen (H): 6 atoms × 1.008 amu/atom = 6.048 amu

-

Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu

Total Molecular Weight = 72.066 + 6.048 + 20.140 + 35.450 + 14.007 + 15.999 = 163.710 amu

A commercially available standard of this compound lists the molecular weight as 163.71.[7]

Experimental Protocols

The analysis of 2-Diethylaminoethanol and its deuterated isotopologues typically involves chromatographic and spectroscopic techniques to confirm identity, purity, and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 2-Diethylaminoethanol.

Methodology:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent. Derivatization may be employed to increase volatility and improve chromatographic peak shape.

-

Gas Chromatography (GC): The prepared sample is injected into the GC.

-

Column: A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is often used. For amines, specialized columns like the Agilent CP-Volamine can provide better peak shapes.[7]

-

Carrier Gas: Helium is typically used as the carrier gas.[7]

-

Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure separation of all components. A representative program might start at 35°C and ramp to 240°C.[7]

-

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for generating ions.

-

Detection: The mass spectrometer separates the ions based on their mass-to-charge ratio, generating a mass spectrum that can be used for identification by comparing it to spectral libraries.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position and extent of deuterium labeling.

Methodology:

-

Sample Preparation: A small amount of the this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

-

Data Acquisition:

-

¹H NMR: This spectrum will show signals for the non-deuterated hydrogen atoms in the molecule. The absence of signals at specific chemical shifts where protons would normally appear in the non-deuterated analog confirms the location of deuterium labeling.

-

¹³C NMR: This provides information about the carbon skeleton of the molecule.

-

²H NMR: This spectrum directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment.

-

-

Data Analysis: The chemical shifts, signal integrations, and coupling patterns in the NMR spectra are analyzed to confirm the molecular structure and the isotopic purity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing less volatile compounds or for complex biological samples. Deuterated compounds like this compound are frequently used as internal standards in LC-MS/MS bioanalytical workflows for accurate quantification.[8]

Methodology:

-

Sample Preparation: Samples, which can include biological matrices like plasma or urine, are prepared, often involving protein precipitation or solid-phase extraction. The deuterated internal standard is spiked into the sample at a known concentration.

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analyte from other components.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) is a typical ionization source for this type of analysis.

-

Detection: Tandem mass spectrometry (MS/MS) is often used for quantification, where specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

-

Signaling and Experimental Workflows

Metabolic Pathway of 2-Diethylaminoethanol

2-Diethylaminoethanol is metabolized in the body. The major metabolites in rats have been identified as diethylaminoacetic acid and the N-oxide of 2-diethylaminoethanol.[9] A smaller amount is metabolized to 2-ethylaminoethanol and phosphoric acid-mono-(2-diethylaminoethylester).[9]

Caption: Metabolic pathway of 2-Diethylaminoethanol.

General Experimental Workflow for Deuterated Compound Analysis

The analysis of deuterated compounds often follows a structured workflow, particularly in applications like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) which is used to study protein conformation and dynamics.[5][10][11]

Caption: General workflow for deuterated compound analysis.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Diethylethanolamine | C6H15NO | CID 7497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. N,N-Diethyl-2-aminoethanol [webbook.nist.gov]

- 7. agilent.com [agilent.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

Navigating the Safety Profile of 2-Diethylaminoethanol-d10 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for 2-Diethylaminoethanol-d10 Hydrochloride (CAS No. 1092978-76-1). It is important to note that comprehensive safety data specifically for the deuterated form is limited. Therefore, this guide primarily relies on the well-documented safety profile of its non-deuterated analogue, 2-Diethylaminoethanol (DEAE), to infer potential hazards and handling precautions. This approach is common in the absence of specific isotopic labeling data, as the chemical reactivity is expected to be very similar.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use in a laboratory setting. The following table summarizes the key properties of 2-Diethylaminoethanol, which are expected to be very similar for its d10 hydrochloride salt.

| Property | Value | Reference |

| Molecular Formula | C6H6D10ClNO | [1] |

| Molecular Weight | 163.71 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor | Ammonia-like, nauseating | [2][4] |

| Boiling Point | 163 °C (325 °F) | [2][4] |

| Melting/Freezing Point | -70 °C (-94 °F) | [2][4] |

| Flash Point | 60 °C (140 °F) (Open cup) | [2] |

| Specific Gravity | 0.8921 | [2] |

| Vapor Pressure | 2.8 kPa @ 20°C | [2] |

| Vapor Density | 4.03 (Air = 1) | [2][4] |

| Solubility | Soluble in water | [2] |

| Autoignition Temperature | 320 °C (608 °F) | [2] |

| Lower Explosion Limit | 6.7% | [2][4] |

| Upper Explosion Limit | 11.7% | [2][4] |

Toxicological Data

The toxicological profile of 2-Diethylaminoethanol indicates that it is harmful if swallowed, inhaled, or in contact with skin. It is also corrosive and can cause severe skin burns and eye damage.[2][5] The following table summarizes the available acute toxicity data.

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 1300 mg/kg | [6] |

| Dermal LD50 | Rabbit | >885 mg/kg | [7] |

| Inhalation LC50 | Rat | >4.6 mg/L | [7] |

Human Health Effects:

-

Inhalation: May cause respiratory irritation.[2] Short-term exposure to high concentrations can cause nausea and vomiting.[8]

-

Eye Contact: Causes serious eye damage.[2]

-

Ingestion: Harmful if swallowed.[2][6] Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus.[9][10]

-

Systemic Effects: Overexposure may lead to liver and kidney damage, as well as central nervous system abnormalities.[5]

Hazard Identification and Classification

Based on the available data for 2-Diethylaminoethanol, the substance is classified as a hazardous material. The following diagram illustrates its primary hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Caption: GHS Hazard Classifications for 2-Diethylaminoethanol.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9][11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] A face shield may be necessary for splash protection.[12]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][9]

-

Use non-sparking tools and take precautionary measures against static discharge.[2][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][9]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and metals like copper and zinc.[9][12]

-

The material is hygroscopic and should be protected from moisture.[2][10]

The following workflow outlines the general procedure for handling this chemical in a laboratory setting.

Caption: General Laboratory Handling Workflow.

First-Aid Measures

In the event of exposure, immediate action is critical. The following diagram outlines the recommended first-aid procedures.

Caption: Emergency First-Aid Procedures.

Experimental Protocols

While specific experimental protocols for this compound were not found, the toxicological data presented is based on standardized testing procedures. For example, the LD50 values are typically determined using protocols like the OECD Test Guideline 401 (Acute Oral Toxicity), 402 (Acute Dermal Toxicity), and 403 (Acute Inhalation Toxicity). These guidelines detail the administration of the substance to laboratory animals at various dose levels to determine the concentration that is lethal to 50% of the test population.

Ecological Information

Information on the ecotoxicity of 2-Diethylaminoethanol suggests it is harmful to aquatic life.[11]

| Organism | Test | Result | Reference |

| Fish | LC50 (96h) | >100 mg/L | [5] |

| Daphnia magna (Water flea) | EC50 (48h) | 83.6 mg/L | [5] |

| Algae | EC50 (72h) | 30 mg/L | [5] |

The substance is considered readily biodegradable.[11]

Disposal Considerations

Waste material should be disposed of in accordance with local, state, and federal regulations.[5] Due to its flammability and corrosivity, it may be classified as a hazardous waste.[5]

Conclusion

This technical guide provides a summary of the available safety information for this compound, primarily based on data from its non-deuterated counterpart. Researchers, scientists, and drug development professionals should handle this compound with caution, adhering to the safety protocols outlined in this document and their institution's safety guidelines. Always consult the most recent Safety Data Sheet provided by the supplier before use.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]

- 4. osha.gov [osha.gov]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. trc-corp.com [trc-corp.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. nj.gov [nj.gov]

Solubility Profile of 2-Diethylaminoethanol-d10 Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Diethylaminoethanol-d10 Hydrochloride, a deuterated analog of a compound with applications in pharmaceutical development and other chemical industries. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document presents qualitative solubility information for the non-deuterated compound, 2-Diethylaminoethanol Hydrochloride, which is expected to have very similar solubility properties. Furthermore, a detailed experimental protocol for determining thermodynamic solubility is provided, alongside a logical workflow to guide researchers in assessing the solubility of this and similar compounds.

Core Solubility Data

Table 1: Qualitative Solubility of 2-Diethylaminoethanol and its Hydrochloride Salt

| Compound | Solvent | Solubility |

| 2-Diethylaminoethanol (Free Base) | Water | Miscible in all proportions |

| Alcohol | Soluble | |

| Ether | Soluble | |

| Benzene | Soluble | |

| 2-Diethylaminoethanol Hydrochloride | Water | Soluble |

| Chloroform | Slightly Soluble | |

| Methanol | Slightly Soluble |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The following protocol outlines a standard "shake-flask" method for determining the thermodynamic solubility of a compound like this compound in various organic solvents. This method is considered the gold standard for measuring equilibrium solubility.

Objective: To determine the saturation concentration of the test compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, tetrahydrofuran, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Dispense a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. A typical temperature for solubility studies is 25 °C.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the saturated filtrate and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a research compound.

Caption: Logical workflow for determining the solubility of a research compound.

Methodological & Application

Application Notes and Protocols for 2-Diethylaminoethanol-d10 Hydrochloride in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Diethylaminoethanol-d10 Hydrochloride as an internal standard in mass spectrometry-based quantitative analysis. The primary application highlighted is in the field of clinical and forensic toxicology, specifically for the therapeutic drug monitoring of the local anesthetic procaine and its metabolite, 2-Diethylaminoethanol (DEAE).

Application: Quantitative Analysis of 2-Diethylaminoethanol in Biological Matrices

This compound is a stable, isotopically labeled version of 2-Diethylaminoethanol (DEAE). This makes it an ideal internal standard for the quantification of DEAE in complex biological matrices such as plasma, serum, and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The d10 label ensures that the internal standard has nearly identical chemical and physical properties to the analyte, including extraction recovery and chromatographic retention time, while being distinguishable by its mass-to-charge ratio (m/z). This co-elution is critical for correcting matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.

The primary utility of this application lies in the therapeutic drug monitoring and pharmacokinetic studies of procaine, which is rapidly metabolized in the body to p-aminobenzoic acid (PABA) and DEAE. Accurate quantification of DEAE is crucial for understanding the metabolism and clearance of procaine.

Experimental Workflow and Signaling Pathway

The general workflow for the quantitative analysis of 2-Diethylaminoethanol (DEAE) using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing. The metabolic pathway of procaine to DEAE is a key signaling relationship in this context.

Application Note: High-Throughput Analysis of a Small Molecule Analyte Using 2-Diethylaminoethanol-d10 Hydrochloride as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecule analytes in biological matrices. The method utilizes 2-Diethylaminoethanol-d10 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol detailed below is suitable for researchers, scientists, and drug development professionals requiring reliable bioanalytical data.

Introduction

In drug discovery and development, accurate quantification of drug candidates and their metabolites in biological fluids is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve method performance. A SIL-IS co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, thereby providing effective normalization for any variability during sample preparation and analysis. This application note provides a comprehensive protocol for the use of this compound as an internal standard for the analysis of a target analyte with similar physicochemical properties.

Experimental Protocols

Materials and Reagents

-

Analyte: Target small molecule of interest

-

Internal Standard: this compound (Molecular Weight: 163.71 g/mol , Molecular Formula: C₆H₆D₁₀ClNO)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

-

Biological Matrix: Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

-

Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of the analyte and this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Prepare a working solution of the internal standard (IS) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

-

-

Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma sample, add 20 µL of the IS working solution.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-